molecular formula C8H5BrClF3O B2431354 1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol CAS No. 1508437-73-7

1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol

Cat. No.: B2431354
CAS No.: 1508437-73-7
M. Wt: 289.48
InChI Key: KNGKJEAJYVSAIV-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol is an organic compound with the molecular formula C8H5BrClF3O. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring, along with a hydroxyl group on the ethyl chain. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various metal salts such as co2+, ni2+, cu2+, and zn2+ . These interactions often play a crucial role in biological systems, influencing various physiological processes.

Mode of Action

It’s worth noting that similar compounds have been shown to form complexes with metal ions, acting as ligands through oxygen and nitrogen atoms of the phenolic and azomethine groups, respectively . This interaction can potentially alter the function of the target, leading to various downstream effects.

Biochemical Pathways

The interaction of similar compounds with metal ions can influence various biochemical pathways, particularly those involving metalloproteins and metalloenzymes .

Result of Action

Similar compounds have shown enhanced activity over the free schiff base ligand in various assays . This suggests that the compound could potentially have significant biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-chlorophenol with trifluoroacetaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding phenyl derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: 1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-acetone.

    Reduction: 1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorophenol: Shares the bromine and chlorine substituents but lacks the trifluoromethyl and hydroxyl groups.

    2-Bromo-4-chloroaniline: Contains an amino group instead of the hydroxyl group.

    4-Bromo-2-chlorophenol: Similar structure but with different positioning of the bromine and chlorine atoms.

Uniqueness

1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3,7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGKJEAJYVSAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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